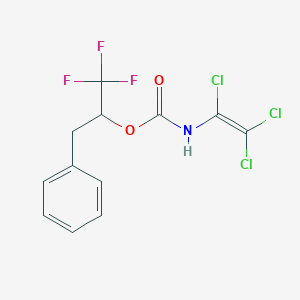
1-benzyl-2,2,2-trifluoroethyl N-(1,2,2-trichlorovinyl)carbamate
Descripción general
Descripción
1-benzyl-2,2,2-trifluoroethyl N-(1,2,2-trichlorovinyl)carbamate: is a complex organic compound characterized by its benzyl group, trifluoroethyl group, and trichlorovinyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-2,2,2-trifluoroethyl N-(1,2,2-trichlorovinyl)carbamate typically involves multiple steps, starting with the reaction of benzyl chloride with trifluoroethanol to form benzyl trifluoroethyl ether. This intermediate is then reacted with trichlorovinyl isocyanate under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production process would be scaled up, ensuring precise control over reaction conditions such as temperature, pressure, and stoichiometry to maximize yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzyl group can be oxidized to form benzoic acid derivatives.
Reduction: : The trifluoroethyl group can be reduced to form trifluoroethanol.
Substitution: : The trichlorovinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Trifluoroethanol.
Substitution: : Various substituted carbamates or amides.
Aplicaciones Científicas De Investigación
1-benzyl-2,2,2-trifluoroethyl N-(1,2,2-trichlorovinyl)carbamate:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Studying the effects of fluorinated compounds on biological systems.
Medicine: : Investigating its potential as a pharmaceutical intermediate.
Industry: : Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets and pathways. The trifluoroethyl group, for instance, can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Comparación Con Compuestos Similares
1-benzyl-2,2,2-trifluoroethyl N-(1,2,2-trichlorovinyl)carbamate: is unique due to its combination of benzyl, trifluoroethyl, and trichlorovinyl groups. Similar compounds include:
N-Benzyl-2,2,2-trifluoroacetamide: : Similar in having a benzyl and trifluoroethyl group but lacks the trichlorovinyl carbamate.
2,2,2-Trifluoroethyl N-(1,2,2-trichlorovinyl)carbamate: : Lacks the benzyl group.
This compound .
Propiedades
IUPAC Name |
(1,1,1-trifluoro-3-phenylpropan-2-yl) N-(1,2,2-trichloroethenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3F3NO2/c13-9(14)10(15)19-11(20)21-8(12(16,17)18)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSFGMPNYCEEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)OC(=O)NC(=C(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















